molecular formula C15H19NO4 B13475013 rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid CAS No. 2486086-59-1

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid

Cat. No.: B13475013
CAS No.: 2486086-59-1
M. Wt: 277.31 g/mol
InChI Key: HXVYFISMZPHYRM-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl substituent at the 3-position of the azetidine ring, and a carboxylic acid group at the 2-position. The azetidine core, a four-membered nitrogen-containing ring, introduces significant conformational strain, which can enhance binding selectivity in medicinal chemistry applications. This compound is likely utilized as a building block in peptide mimetics or protease inhibitors due to its rigid structure and functional versatility.

Properties

CAS No.

2486086-59-1

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12-/m1/s1

InChI Key

HXVYFISMZPHYRM-VXGBXAGGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method involves the cyclization of a β-amino ester with a suitable leaving group.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related derivatives from Enamine Ltd’s Building Blocks Catalogue (October 2023) . Key differences in ring size, substituents, and physicochemical properties are highlighted.

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
  • Molecular Formula: C₁₁H₁₆F₃NO₄
  • Molecular Weight : 283.25 g/mol
  • CAS : EN300-20817050

Structural Comparison :

  • Ring System: Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring).
  • Substituent : Trifluoromethyl (CF₃) vs. phenyl. The CF₃ group is electron-withdrawing, enhancing metabolic stability and polarity, whereas the phenyl group increases lipophilicity and aromatic interactions.
  • Functional Groups : Both compounds share Boc-protected amines and carboxylic acids, making them suitable for peptide coupling or inhibitor design.

Research Implications :
The CF₃ substituent may improve solubility in polar solvents (e.g., logP reduction) compared to the phenyl analogue. However, the phenyl group’s bulkiness could enhance binding affinity in hydrophobic enzyme pockets .

rac-(1R,2R)-2-(5-bromopyrimidin-2-yl)cyclopropanecarboxylic acid
  • Molecular Formula : C₈H₇BrN₂O₂
  • Molecular Weight : 243.06 g/mol
  • CAS : 2227822-60-6

Structural Comparison :

  • Ring System : Cyclopropane (3-membered carbocyclic ring) vs. azetidine. Cyclopropane’s extreme rigidity and planar geometry contrast with azetidine’s puckered, strained nitrogen-containing ring.
  • Substituent: 5-Bromopyrimidinyl vs. phenyl.
  • Functional Groups : Both compounds have carboxylic acids, but the cyclopropane derivative lacks a Boc-protected amine, limiting its utility in stepwise peptide synthesis.

Research Implications :
The bromopyrimidine moiety may enable targeted interactions with nucleic acids or ATP-binding proteins, diverging from the phenylazetidine’s role in hydrophobic binding .

Data Table: Comparative Properties of Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid C₁₁H₁₆F₃NO₄ 283.25 EN300-20817050 5-membered ring, CF₃ substituent, Boc-protected
rac-(1R,2R)-2-(5-bromopyrimidin-2-yl)cyclopropanecarboxylic acid C₈H₇BrN₂O₂ 243.06 2227822-60-6 3-membered ring, bromopyrimidine, no Boc group

Its molecular weight is estimated to exceed 300 g/mol based on structural analogy.

Research Findings and Implications

Cyclopropane’s rigidity may stabilize transition states in enzyme inhibition, whereas azetidine’s puckered geometry could mimic peptide bond conformations.

Substituent Effects :

  • Trifluoromethyl : Lowers logP (predicted logP ~1.2) and improves metabolic stability via C-F bond resistance to oxidation.
  • Phenyl : Increases logP (estimated ~2.5–3.0), favoring membrane permeability but risking solubility limitations.
  • Bromopyrimidine : Offers halogen bonding (Br) and hydrogen-bond acceptor (pyrimidine N) sites, diversifying interaction profiles.

Functional Group Utility :

  • Boc protection enables selective deprotection for sequential modifications, a feature absent in the cyclopropane derivative.
  • Carboxylic acids in all compounds allow conjugation to amines, suggesting utility in prodrug design or bioisosteric replacements.

Biological Activity

rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid is a synthetic organic compound belonging to the class of azetidines. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, making this compound valuable in both synthetic and medicinal chemistry.

Property Value
CAS Number2486086-59-1
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
IUPAC Name(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid
InChI KeyHXVYFISMZPHYRM-VXGBXAGGSA-N

The biological activity of this compound primarily derives from its role as a building block in organic synthesis and its application in peptide synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in further biological interactions.

1. Peptide Synthesis

The compound serves as an intermediate in peptide synthesis, allowing for the selective protection of amino functionalities. This is crucial for developing peptides with specific biological activities.

2. Drug Development

As a building block for potential drug candidates, this compound has applications in targeting specific enzymes or receptors. Its structural properties may influence the pharmacodynamics and pharmacokinetics of synthesized drug candidates.

3. Pharmacological Properties

While specific biological activity data for this compound is limited, similar compounds often exhibit significant pharmacological properties due to their structural features. The presence of the azetidine ring may contribute to unique interactions with biological targets.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Properties
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acidContains a piperidine ringPotential neuroprotective effects
rac-(1R,3S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acidCyclobutane structureDifferent steric effects influencing activity

Case Studies

Recent studies have focused on the synthesis and application of this compound in drug development:

  • Study on Peptide Synthesis : Researchers utilized this compound as a key intermediate in synthesizing peptides that target specific receptors involved in metabolic disorders. The study highlighted the efficiency of using Boc-protected azetidines in maintaining stability during synthesis while allowing for selective deprotection at later stages.
  • Drug Candidate Development : A case study investigated the use of this compound in developing inhibitors for certain enzymes implicated in cancer progression. The structural characteristics were found to enhance binding affinity and specificity compared to non-protected analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.